

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarbonitrile

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B1323419

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclobutanecarbonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structural motif, featuring a cyclobutane ring attached to a fluorophenyl group, makes it an intriguing candidate for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a summary of the available physicochemical data, outlines a general synthetic and analytical workflow, and discusses the potential for this compound in broader research contexts.

Physicochemical Properties

Quantitative experimental data for **1-(4-Fluorophenyl)cyclobutanecarbonitrile** is not extensively available in the public domain. The following table summarizes the known and predicted properties.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ FN	ChemShuttle
Molecular Weight	175.206 g/mol	ChemShuttle
CAS Number	405090-30-4	ChemShuttle
Appearance	Light yellow to yellow liquid	-
Boiling Point	148-150 °C (at 20 Torr)	-
Density (Predicted)	1.14 ± 0.1 g/cm ³	-
LogP (Predicted)	2.3	-
pKa (Predicted)	Not Available	-
Solubility	Not Available	-

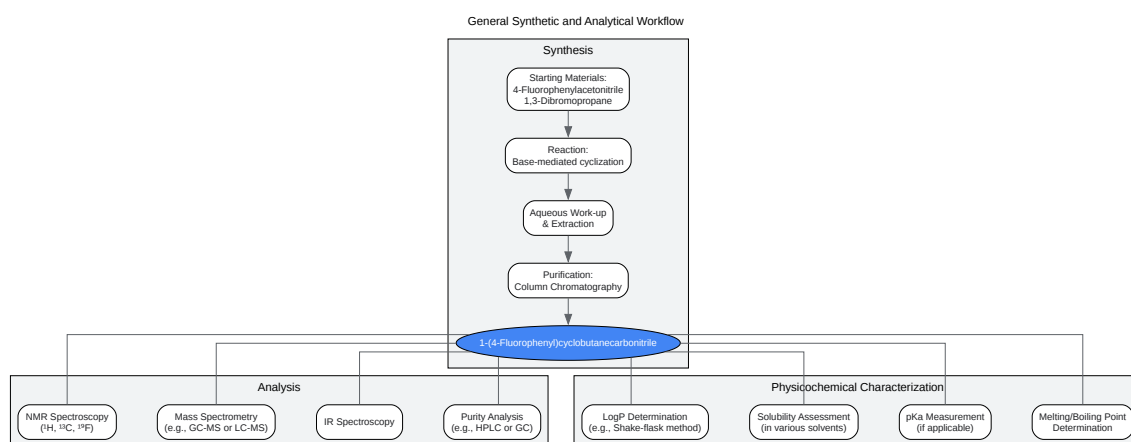
Note: Predicted values are based on computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-(4-Fluorophenyl)cyclobutanecarbonitrile** are not readily found in peer-reviewed literature. However, a general approach can be inferred from the synthesis of analogous aryl-substituted cyclobutanecarbonitriles.

General Synthesis Workflow

The synthesis of **1-(4-Fluorophenyl)cyclobutanecarbonitrile** would likely involve the reaction of a suitable precursor, such as 4-fluorophenylacetonitrile, with a cyclobutylating agent. A plausible synthetic route is outlined in the workflow diagram below.



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Caption: A logical workflow for the synthesis, analysis, and characterization of **1-(4-Fluorophenyl)cyclobutanecarbonitrile**.

Analytical Methods

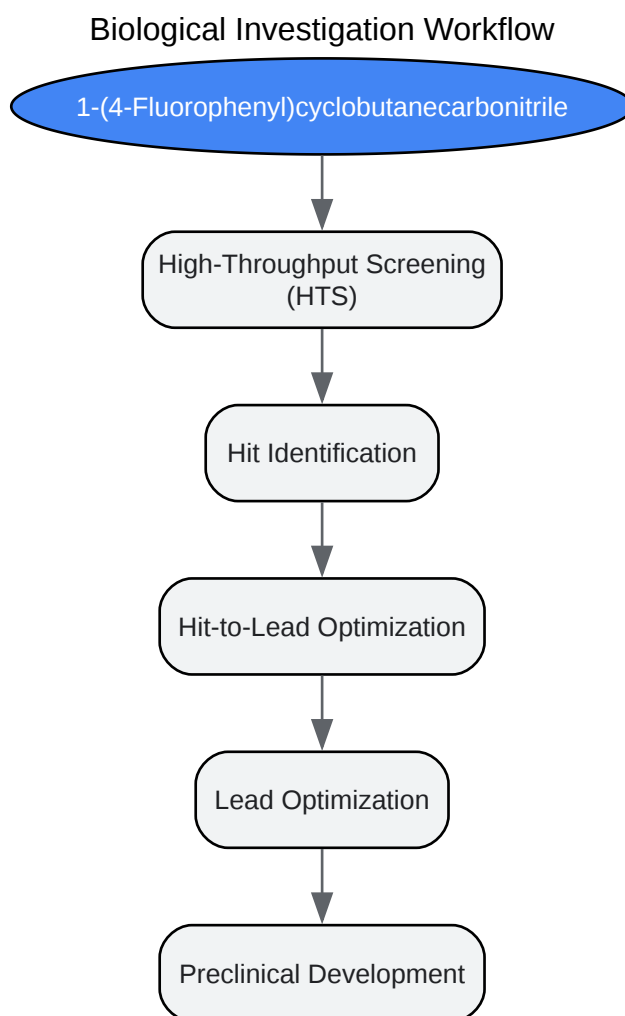
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR would be essential for elucidating the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile ($\text{C}\equiv\text{N}$) stretch.
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with **1-(4-Fluorophenyl)cyclobutanecarbonitrile**. The presence of the fluorophenylcyclobutane moiety suggests that it could be explored as a building block in the synthesis of compounds targeting various biological systems. For instance, related cyclobutane-containing compounds have shown a range of biological activities. Further research and screening are necessary to determine the pharmacological profile of this specific molecule.

The logical progression for investigating the biological potential of this compound is depicted in the following diagram.



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Caption: A conceptual workflow for the biological evaluation of **1-(4-Fluorophenyl)cyclobutanecarbonitrile**.

Conclusion

1-(4-Fluorophenyl)cyclobutanecarbonitrile represents a chemical entity with underexplored potential in the field of drug discovery and materials science. The limited availability of experimental data underscores the need for further research to fully characterize its physicochemical properties and biological activities. The synthetic and analytical workflows

presented in this guide provide a foundational framework for researchers interested in investigating this and related compounds. As the demand for novel fluorinated building blocks continues to grow, a comprehensive understanding of such molecules will be crucial for the development of next-generation pharmaceuticals and functional materials.

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